molecular formula C20H30O2 B569724 3-Methoxy-17-methylestra-2,5(10)-dien-17β-ol CAS No. 19590-65-9

3-Methoxy-17-methylestra-2,5(10)-dien-17β-ol

Cat. No.: B569724
CAS No.: 19590-65-9
M. Wt: 302.458
InChI Key: HPBKVSYDXAUKGM-SLHNCBLASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-17-methylestra-2,5(10)-dien-17β-ol typically involves multiple steps starting from estradiol or its derivatives. One common synthetic route includes the following steps:

    Methylation: The hydroxyl group at the 3-position of estradiol is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Dehydration: The resulting 3-methoxyestradiol is subjected to dehydration to form the diene structure at positions 2 and 5(10). This can be achieved using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Reduction: The final step involves the reduction of the 17-keto group to a hydroxyl group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-17-methylestra-2,5(10)-dien-17β-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the 17β-hydroxyl group to form a ketone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reduction of the 17-keto group back to the hydroxyl group can be achieved using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxy group at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: CrO3, PCC, or potassium permanganate (KMnO4) in solvents like acetone or dichloromethane.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 3-Methoxy-17-methylestra-2,5(10)-dien-17-one.

    Reduction: Regeneration of this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-17-methylestra-2,5(10)-dien-17β-ol has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of other steroidal compounds and as a reagent in organic synthesis.

    Biology: Studied for its effects on cellular processes and its potential as a tool for understanding estrogen receptor signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including hormone replacement therapy and treatment of estrogen-related disorders.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-Methoxy-17-methylestra-2,5(10)-dien-17β-ol involves its interaction with estrogen receptors (ERs) in target cells. Upon binding to ERs, the compound can modulate gene expression by acting as an agonist or antagonist, depending on the tissue context. This modulation affects various cellular processes, including cell proliferation, differentiation, and apoptosis. The molecular pathways involved include the activation of estrogen response elements (EREs) in the DNA, leading to transcriptional regulation of target genes.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A naturally occurring estrogen hormone with a similar structure but lacking the methoxy group at the 3-position.

    3-Methoxyestradiol: A closely related compound with a similar structure but differing in the position of the double bonds.

    17β-Estradiol 3-methyl ether: Another related compound with a similar structure but differing in the position of the double bonds and the presence of a methyl group at the 3-position.

Uniqueness

3-Methoxy-17-methylestra-2,5(10)-dien-17β-ol is unique due to its specific structural modifications, which confer distinct biological activities and chemical reactivity. The presence of the methoxy group at the 3-position and the diene structure at positions 2 and 5(10) differentiate it from other similar compounds, making it a valuable tool for scientific research and potential therapeutic applications.

Properties

CAS No.

19590-65-9

Molecular Formula

C20H30O2

Molecular Weight

302.458

IUPAC Name

(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C20H30O2/c1-19-10-8-16-15-7-5-14(22-3)12-13(15)4-6-17(16)18(19)9-11-20(19,2)21/h5,16-18,21H,4,6-12H2,1-3H3/t16-,17-,18+,19+,20+/m1/s1

InChI Key

HPBKVSYDXAUKGM-SLHNCBLASA-N

SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=C3CC=C(C4)OC

Origin of Product

United States

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